2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19792824
InChI: InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3
SMILES:
Molecular Formula: C20H31N3O
Molecular Weight: 329.5 g/mol

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC19792824

Molecular Formula: C20H31N3O

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one -

Specification

Molecular Formula C20H31N3O
Molecular Weight 329.5 g/mol
IUPAC Name 2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23-12-6-9-18(23)14-22(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3
Standard InChI Key XVWSNXCGZHYLJG-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C3CC3)N

Introduction

2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound classified under the amino ketone group. Its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a benzyl group, makes it a subject of interest in medicinal chemistry and materials science. This article provides a detailed exploration of its structure, synthesis, chemical properties, and potential applications.

Molecular Features

This compound features:

  • Functional Groups: An amino group (-NH2) and a ketone group (-C=O).

  • Structural Elements:

    • A pyrrolidine ring.

    • A cyclopropyl group.

    • A benzyl moiety.

Molecular Formula and Weight

  • Molecular Formula: C18H28N2O.

  • Molecular Weight: Approximately 329.5 g/mol.

Synthetic Route

The synthesis of this compound involves multi-step organic reactions. The general process includes:

  • Formation of the Pyrrolidine Ring: Cyclization reactions using suitable diamine precursors.

  • Introduction of the Benzyl Group: Nucleophilic substitution reactions with benzyl halides.

  • Addition of the Cyclopropyl Group: Cyclopropanation reactions involving carbene intermediates.

Reaction Conditions

Key factors for optimizing yield and purity:

  • Temperature: Controlled to avoid side reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF).

  • Catalysts: Transition metal catalysts for specific steps.

Reactivity

This compound is reactive due to its functional groups:

  • Oxidation: The ketone group can be oxidized under strong conditions.

  • Reduction: Reduction can modify the ketone to an alcohol.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution.

Common Reagents

  • Oxidizing Agents: Potassium permanganate (KMnO4).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4).

  • Nucleophiles: Alkoxides or amines.

Medicinal Chemistry

The compound's structure suggests potential biological activity:

  • Hypothesized to interact with enzymes or receptors due to its amino and ketone groups.

  • Potential applications in drug development targeting specific biochemical pathways.

Materials Science

Its unique structural features may allow applications in:

  • Polymer synthesis.

  • Development of specialty materials.

Research Gaps and Future Directions

Despite its potential, research on this compound remains limited:

  • Detailed biological activity studies are needed to explore therapeutic applications.

  • Experimental determination of physical properties (e.g., melting/boiling points) is required for comprehensive characterization.

  • Mechanistic studies on its interaction with biological systems could elucidate its role in medicinal chemistry.

This detailed analysis highlights the importance of 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one as a versatile compound with promising applications in science and industry, warranting further investigation into its properties and uses.

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